molecular formula C13H17ClFNO2 B1388233 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1185088-82-7

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1388233
CAS RN: 1185088-82-7
M. Wt: 273.73 g/mol
InChI Key: LYVKTTGPIOYUDF-UHFFFAOYSA-N
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Description

“1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C13H17ClFNO2 and a molecular weight of 273.73 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16FNO2.ClH/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17;/h1-4,11H,5-9H2,(H,16,17);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride” include a molecular weight of 273.73 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Crystal and Molecular Structure

The crystal and molecular structure of compounds related to "1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride" have been characterized through single-crystal X-ray diffraction, calculations, and spectroscopic methods. For example, the crystal structure of 4-carboxypiperidinium chloride, a compound with structural similarities, has been detailed, revealing its orthorhombic space group and the hydrogen bonding within the crystal lattice, which could inform the design of new materials and molecules with specific properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Cancer Research

In cancer research, derivatives of "1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride" have been explored as potential therapeutic agents. Aurora kinase inhibitors, which include structurally similar compounds, may inhibit Aurora A and thus offer a pathway for treating cancer by interfering with cell division and proliferation (ロバート ヘンリー,ジェームズ, 2006).

Carbohydrate Chemistry

The protection of hydroxyl groups in carbohydrate chemistry utilizes derivatives of "1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride". The Fsec-Cl group, for example, has been prepared and used to protect 4-fluorobenzyl alcohol, demonstrating the compound's utility in the synthesis and modification of carbohydrates (Spjut, Qian, & Elofsson, 2010).

Neurological Studies

In neurological studies, the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine and their potential as neuroleptic agents highlight the relevance of "1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride" derivatives in understanding and treating neurological conditions. These compounds are used in metabolic studies and could be pivotal in developing treatments for neurodegenerative diseases (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1979).

Structural Biology

The structural biology applications of these compounds are evident in their use for crystal structure determination and conformational analysis. For instance, the crystal structure of lomeridine dihydrochloride, a derivative, has been analyzed to understand its polymorphs and molecular conformations, which could inform drug formulation and stability studies (Hiramatsu, Suzuki, Kuchiki, Nakagawa, & Fujii, 1996).

Safety And Hazards

This compound is labeled as an irritant . It’s always important to handle chemical substances with care and use appropriate safety measures.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2.ClH/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17;/h1-4,11H,5-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVKTTGPIOYUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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